molecular formula C16H17ClN2O B4648201 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide

2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide

Cat. No.: B4648201
M. Wt: 288.77 g/mol
InChI Key: BNTWLRTUHTZNQS-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide, also known as MPEP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a G protein-coupled receptor that is widely distributed in the central nervous system. In recent years, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide acts as a selective antagonist of mGluR5, which is involved in the regulation of synaptic transmission and plasticity. By blocking the activity of mGluR5, this compound reduces the release of glutamate, a neurotransmitter that is involved in various physiological and pathological processes in the brain. This leads to a decrease in synaptic plasticity and a reduction in the excitability of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the brain. It reduces the release of glutamate, which can lead to a decrease in excitotoxicity and oxidative stress. This compound also modulates the activity of other neurotransmitter systems, including dopamine, GABA, and acetylcholine. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide has several advantages as a tool in basic research. It is a potent and selective antagonist of mGluR5, which allows for the specific modulation of this receptor subtype. This compound is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments. However, this compound has some limitations as well. It can have off-target effects on other receptors and neurotransmitter systems, which can complicate the interpretation of experimental results. In addition, this compound can have variable effects depending on the experimental conditions and the animal model used.

Future Directions

There are several future directions for research on 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide. One area of interest is the development of more selective and potent mGluR5 antagonists that can be used as therapeutic agents. Another area of research is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia. In addition, there is a need for more studies on the safety and toxicity of this compound, particularly in humans. Finally, the use of this compound as a tool in basic research can continue to provide insights into the role of mGluR5 in synaptic plasticity, learning, and memory.

Scientific Research Applications

2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been investigated as a potential treatment for addiction, anxiety, depression, and schizophrenia. In addition, this compound has been used as a tool in basic research to study the role of mGluR5 in synaptic plasticity, learning, and memory.

Properties

IUPAC Name

2-chloro-N-[2-(N-methylanilino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O/c1-19(13-7-3-2-4-8-13)12-11-18-16(20)14-9-5-6-10-15(14)17/h2-10H,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTWLRTUHTZNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)C1=CC=CC=C1Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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